

# 6-Methoxy-1H-indazole-3-carbonitrile CAS number and structure

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## Compound of Interest

Compound Name: 6-Methoxy-1H-indazole-3-carbonitrile

Cat. No.: B1416098

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An In-Depth Technical Guide to **6-Methoxy-1H-indazole-3-carbonitrile**

## Abstract

This technical guide provides a comprehensive overview of **6-Methoxy-1H-indazole-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its core chemical identity, physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role as a key building block in modern drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a detailed understanding of this versatile molecule.

## Core Compound Identification and Structure

**6-Methoxy-1H-indazole-3-carbonitrile** is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with indoles and feature prominently in a multitude of FDA-approved therapeutics.<sup>[1][2]</sup> The strategic placement of the methoxy group at the 6-position and the carbonitrile at the 3-position endows the molecule with unique electronic properties and versatile chemical reactivity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Identifier	Value	Source
CAS Number	691900-59-1	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O	<a href="#">[3]</a> <a href="#">[5]</a>
PubChem CID	27274666	<a href="#">[3]</a> <a href="#">[5]</a>
MDL Number	MFCD06659784	<a href="#">[3]</a>

The two-dimensional structure of the molecule is presented below.

Caption: 2D Structure of **6-Methoxy-1H-indazole-3-carbonitrile**.

## Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The methoxy group (-OCH<sub>3</sub>) generally enhances solubility in organic solvents and can influence the electronic nature of the aromatic system.[\[3\]](#)

Property	Value	Source(s)
Molecular Weight	173.17 g/mol	<a href="#">[3]</a>
Monoisotopic Mass	173.05891 Da	<a href="#">[5]</a>
Appearance	White solid	<a href="#">[3]</a>
Purity	≥ 99% (Assay)	<a href="#">[3]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[3]</a> <a href="#">[4]</a>
XlogP (predicted)	1.6	<a href="#">[5]</a>

## Synthesis Strategies and Rationale

The indazole core is typically constructed via cyclization reactions. While specific, proprietary synthesis routes for **6-Methoxy-1H-indazole-3-carbonitrile** may vary, a common and logical approach involves the transformation of a corresponding indole precursor. This is a well-

established strategy in heterocyclic chemistry, as indoles are often more readily available starting materials.[6]

A plausible and efficient pathway is the nitrosation of 6-methoxy-1H-indole-3-acetonitrile. The aldehyde functionality at the C3 position of an indazole scaffold, which is a versatile handle for further transformations, is often efficiently generated through the nitrosation of the corresponding indole.[6] This general principle can be extended to nitrile synthesis.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of indazoles from indoles.

Causality Behind Experimental Choices:

- **Starting Material:** 6-methoxy-indole derivatives are chosen for their structural analogy to the target indazole. The methoxy group is already in the desired position, avoiding additional synthetic steps.
- **Nitrosating Agent:** Sodium nitrite in an acidic medium is a classic and cost-effective method for generating the necessary nitrous acid in situ, which initiates the reaction cascade.
- **Mechanism:** The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a cascade of events that results in ring-opening of the pyrrole moiety and subsequent cyclization to form the thermodynamically stable pyrazole ring of the indazole system.

## Applications in Research and Drug Development

The true value of **6-Methoxy-1H-indazole-3-carbonitrile** lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3] The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies.[1][2]

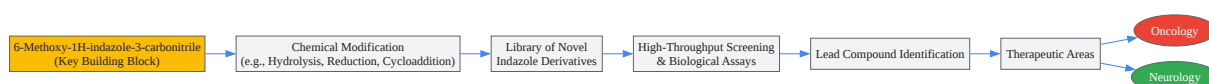
Key Application Areas:

- **Pharmaceutical Development:** This compound is a crucial building block for drugs targeting neurological disorders and various cancers.[3] The nitrile group can be hydrolyzed to a

carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide array of functional groups for structure-activity relationship (SAR) studies.

- **Agricultural Chemistry:** Its bioactive properties are being explored for the creation of new agrochemicals, such as pesticides and herbicides, to enhance crop protection.[3]
- **Material Science:** Researchers are investigating the compound for its potential role in developing advanced polymers and materials with specific optical or electronic properties.[3]

Role in the Drug Discovery Pipeline:



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Caption: Role as a key intermediate in the drug discovery process.

## Experimental Protocol: General Handling and Safety

As a fine chemical intended for research, **6-Methoxy-1H-indazole-3-carbonitrile** must be handled with appropriate care in a controlled laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from closely related indazole derivatives provide a strong basis for a robust safety protocol.[7][8][9]

Protocol for Safe Handling:

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
- **Ventilation:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

- **Avoid Contact:** Prevent contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[7][8]
- **First Aid (In Case of Exposure):**
  - **Eyes:** Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]
  - **Skin:** Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]
  - **Inhalation:** Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[7][8]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 0-8°C.[3]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

## Conclusion

**6-Methoxy-1H-indazole-3-carbonitrile** (CAS: 691900-59-1) is more than a simple chemical; it is a potent enabler of innovation in science. Its well-defined structure and versatile reactivity make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthesis, and safe handling is paramount for researchers looking to leverage its potential in their work. This guide serves as a foundational resource to support such endeavors, providing the technical accuracy and practical insights needed to advance scientific discovery.

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